molecular formula C7H8ClNO4S B1521838 methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate CAS No. 69812-32-4

methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1521838
CAS No.: 69812-32-4
M. Wt: 237.66 g/mol
InChI Key: BTSURNRVAKJLGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a chlorosulfonyl group attached to a pyrrole ring, which is further substituted with a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the chlorosulfonation of methyl 1-methyl-1H-pyrrole-2-carboxylate. This reaction typically uses chlorosulfonic acid as the chlorosulfonating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group.

    Chlorosulfonation Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.

    Safety Measures: Due to the corrosive nature of chlorosulfonic acid, appropriate safety measures, including the use of corrosion-resistant materials and proper ventilation, are essential.

    Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group is highly reactive towards nucleophiles, leading to substitution reactions.

    Reduction: The compound can be reduced to form sulfonamide derivatives.

    Hydrolysis: In the presence of water, the chlorosulfonyl group can hydrolyze to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under mild conditions to replace the chlorine atom.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution with amines.

    Sulfonic Acids: Result from hydrolysis.

    Sulfonate Esters: Produced when reacting with alcohols.

Scientific Research Applications

Methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential use in the development of drugs due to its ability to form bioactive sulfonamide derivatives.

    Material Science: Utilized in the preparation of functional materials with specific properties.

    Biological Studies: Employed in the modification of biomolecules for studying biological processes.

Mechanism of Action

The mechanism of action of methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved.

Comparison with Similar Compounds

Methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate can be compared with other sulfonyl chlorides and pyrrole derivatives:

    Methyl 4-(chlorosulfonyl)benzoate: Similar in having a chlorosulfonyl group but differs in the aromatic ring structure.

    Methyl 1-methyl-1H-pyrrole-2-carboxylate: Lacks the chlorosulfonyl group, making it less reactive.

    Sulfonyl Chlorides: General class of compounds with varying reactivity based on the attached groups.

The uniqueness of this compound lies in its combination of a pyrrole ring with a chlorosulfonyl group, providing a distinct reactivity profile useful in diverse chemical applications.

Properties

IUPAC Name

methyl 4-chlorosulfonyl-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO4S/c1-9-4-5(14(8,11)12)3-6(9)7(10)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSURNRVAKJLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69812-32-4
Record name methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 4
methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.